3-Oxo-alpha-ionol
Overview
Description
3-Oxo-alpha-ionol is a sesquiterpenoid compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.3 g/mol . It is a primary metabolite isolated from plants and has been shown to possess anti-inflammatory and anti-tumor activities in vitro . This compound is also used as an analytical standard and reference material for high-performance liquid chromatography (HPLC) analysis of plant extracts .
Mechanism of Action
Target of Action
The primary target of 3-Oxo-alpha-ionol is the enzyme Uridine-Diphosphate Glycosyltransferase (UGT), specifically the variant MpUGT86C10 . This enzyme catalyzes the glucosylation of various compounds, including this compound .
Mode of Action
this compound interacts with its target, MpUGT86C10, through a process known as glucosylation . This process involves the addition of a glucose molecule to this compound, which can alter its properties and functions .
Biochemical Pathways
The glucosylation of this compound by MpUGT86C10 is part of the broader metabolic pathways of plants . These pathways involve the synthesis and modification of various compounds, including carotenoids and their derivatives . The glucosylation of this compound can affect these pathways and their downstream effects .
Pharmacokinetics
It is known that this compound is practically insoluble in water and is an extremely weak acidic compound .
Result of Action
The glucosylation of this compound by MpUGT86C10 can increase the compound’s allelopathic activity . Allelopathic compounds can influence the growth and development of neighboring plants, often inhibiting their growth . Therefore, the action of this compound can have significant effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and acidity can affect its bioavailability and stability . Additionally, the presence of other compounds and enzymes in the plant’s metabolic pathways can also influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
3-Oxo-alpha-ionol is a spice tasting compound found in common grape, which makes it a potential biomarker for the consumption of this food product . It has been shown to have anti-inflammatory and anti-tumor activities in vitro .
Cellular Effects
It is known that it is a primary metabolite that was isolated from plants .
Molecular Mechanism
It is known that it undergoes glucosylation, a process catalyzed by the enzyme MpUGT86C10 . This enzyme catalyzes the glucosylation of allelopathic 3-hydroxy-alpha-damascone, this compound, 3-oxo-7,8-dihydro-alpha-ionol (Blumenol C), and 3-hydroxy-7,8-dihydro-beta-ionol .
Dosage Effects in Animal Models
A germination test demonstrated the higher phytotoxic potential of a norisoprenoid glucoside in comparison to its aglycone .
Metabolic Pathways
It is known that it undergoes glucosylation, a process catalyzed by the enzyme MpUGT86C10 .
Preparation Methods
3-Oxo-alpha-ionol can be synthesized using various methods. One common synthetic route involves the allylic oxidation of alpha-ionone using tert-butyl hydroperoxide as the oxidant . This reaction yields 3-oxo-alpha-ionone, which can then be further processed to obtain this compound . Industrial production methods often involve the extraction of related precursor compounds from natural plant sources, followed by chemical synthesis to achieve the desired product .
Chemical Reactions Analysis
3-Oxo-alpha-ionol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-oxo-alpha-ionone, while reduction can produce 3-hydroxy-alpha-ionol .
Scientific Research Applications
3-Oxo-alpha-ionol has several scientific research applications. In chemistry, it is used as an analytical standard for HPLC analysis of plant extracts . In biology and medicine, it has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro, making it a potential candidate for further research in these areas . Additionally, this compound and its analogs have been studied as attractants for certain fruit fly species, which has implications for pest control in agriculture .
Comparison with Similar Compounds
3-Oxo-alpha-ionol is structurally similar to other sesquiterpenoids, such as vomifoliol, roseoside, and blumenol C . These compounds share a common sesquiterpenoid backbone but differ in their functional groups and specific structural features. For example, vomifoliol has an additional hydroxyl group, while roseoside contains a glycosidic linkage . The unique structural features of this compound contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,10,12,14H,8H2,1-4H3/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCGEAGEQVMWPE-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC(C)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC(C1/C=C/C(C)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Oxo-α-ionol and where is it found?
A1: 3-Oxo-α-ionol, also known as (9R)-9-Hydroxy-4,7E-megastigmadien-3-one [, ], is a naturally occurring C13-norisoprenoid compound found in various plants, including tobacco [, , ], grapes [, , , ], apples [], lulo (Solanum quitoense L.) leaves [], and passion fruit []. It is often found in its glycosidically bound form, acting as a precursor to volatile aroma compounds [, , , ].
Q2: How does the concentration of 3-Oxo-α-ionol relate to wine aroma?
A2: Research suggests that the concentration difference (ΔC) of total carotenoids, including precursors like 3-Oxo-α-ionol, between veraison and maturity in grapes can predict the norisoprenoid aroma potential of the resulting wine []. Higher ΔC values generally correlate with higher concentrations of 3-Oxo-α-ionol and other norisoprenoids in wines, contributing to a more pronounced aroma profile [].
Q3: What is the role of 3-Oxo-α-ionol in plants?
A3: While its exact role in plant physiology is not fully elucidated, 3-Oxo-α-ionol is believed to be a metabolite of abscisic acid [], a plant hormone involved in various growth and stress responses. In some plants, it likely contributes to defense mechanisms [].
Q4: Can 3-Oxo-α-ionol be chemically modified to produce other aroma compounds?
A4: Yes, 3-Oxo-α-ionol can be chemically modified to generate other aroma compounds. For instance, under acidic conditions, it can be transformed into 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a compound associated with off-flavors in wine []. Additionally, in purple passion fruit, it acts as a precursor to isomeric edulans, key flavor components, through acid-catalyzed degradation [].
Q5: Are there any known glycosidically bound forms of 3-Oxo-α-ionol?
A5: Yes, 3-Oxo-α-ionol is frequently found in plants in its glycosylated form. One identified form is 3-Oxo-α-ionol β-D-glucopyranoside, which has been isolated from sources like apple leaves [] and tobacco [].
Q6: How is 3-Oxo-α-ionol released from its bound form in nature?
A6: The release of 3-Oxo-α-ionol from its glycosidically bound form can occur through enzymatic hydrolysis, often facilitated by β-glucosidases [, ]. This process is particularly relevant during fermentation, where yeast strains contribute to the hydrolysis of glycosidic precursors, releasing 3-Oxo-α-ionol and other volatile compounds that shape the final aroma profile of the fermented product, such as wine [, ].
Q7: Can the release of 3-Oxo-α-ionol from its bound form be influenced by external factors?
A7: Yes, the enzymatic hydrolysis of 3-Oxo-α-ionol glycosides can be influenced by factors like pH and temperature. Studies show that certain yeast strains exhibit greater hydrolytic activity under specific conditions, such as pH 5.0 and 30°C, leading to a more pronounced release of 3-Oxo-α-ionol during fermentation [].
Q8: Are there any applications of 3-Oxo-α-ionol or its derivatives in industry?
A8: Yes, 3-Oxo-α-ionol and its derivatives have potential applications in the flavor and fragrance industry. Their presence in various fruits and plants contributes to desirable aroma profiles, making them valuable for developing natural flavoring agents. For instance, 3-Oxo-α-ionol is explored as a potential aroma enhancer in low-tar cigarettes [].
Q9: Are there any analytical methods for detecting and quantifying 3-Oxo-α-ionol?
A9: Yes, several analytical techniques can be used to detect and quantify 3-Oxo-α-ionol, both in its free and bound forms. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for analyzing volatile compounds like 3-Oxo-α-ionol [, , , ]. It allows for the separation and identification of different compounds in a complex mixture based on their mass-to-charge ratios.
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be employed to analyze both volatile and non-volatile compounds. It has been used to study the carotenoid profiles of grapes, including 3-Oxo-α-ionol precursors, to predict wine aroma [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of organic compounds, including 3-Oxo-α-ionol. It provides valuable information about the connectivity and arrangement of atoms within a molecule [].
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